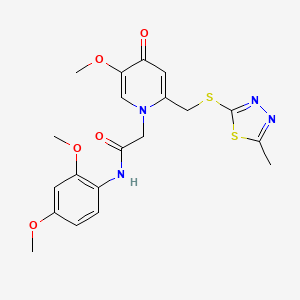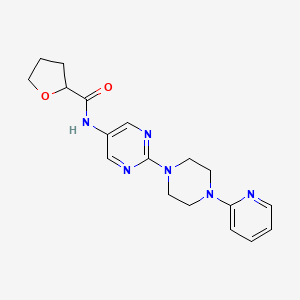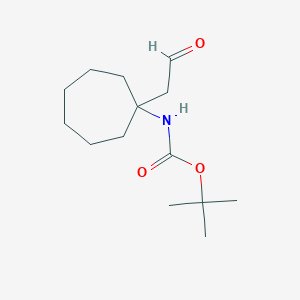![molecular formula C21H29N3O5 B2595142 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide CAS No. 896350-69-9](/img/structure/B2595142.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Potential
Studies have shown that compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide exhibit potential as anti-cancer agents. For instance, derivatives containing heterocyclic, alicyclic, or aromatic moieties have demonstrated cytotoxicity against cancer cell lines such as HeLa. These derivatives, including (E)-acetophenone O-2-morpholinoethyl oxime, have been identified for their specific toxicity against different cancer cells and are recognized for their good absorption and permeation characteristics, suggesting their relevance in chemotherapy (Kosmalski et al., 2022).
Neuroreceptor Interaction
Research indicates that compounds structurally related to this compound can interact with neuroreceptors. For instance, studies on dopaminergic tetrahydroisoquinolines, substituted in the C ring with similar morpholino groups, have shown affinity for D2 dopamine receptors. These findings highlight the potential application of such compounds in neurological studies or therapies (Andreu et al., 2002).
Regulation of Intracellular Ca2+ Concentration
Compounds like 2-(4-morpholino)ethyl-1-phenylcyclohexane-1-carboxylate hydrochloride, similar in structure to this compound, have shown to modulate Ca2+ signaling in cells. This highlights their potential application in the study of calcium signaling pathways, which are crucial in various cellular processes (Hayashi, Maurice, & Su, 2000).
Development of New Anticancer Drugs
The structural optimization and analysis of compounds akin to this compound have led to the discovery of new anticancer drugs. For example, the study of 2-(N-cyclicamino)chromone derivatives has provided insights into designing novel anticancer drugs based on their tumor-specificity and cytotoxicity against human oral squamous cell carcinoma cell lines (Shi et al., 2018).
Radioactive Labeling for Medical Imaging
Compounds like 4-iodo-N-(2-morpholinoethyl)benzamide, structurally related to this compound, have been used in radioactive labeling for medical imaging. This application is significant in the field of nuclear medicine and biology for diagnostic purposes (Tsopelas, 1999).
Wirkmechanismus
Target of Action
The primary target of the compound N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to cell cycle progression and apoptosis. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Pharmacokinetics
The compound obeys lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, benzodioxol derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins . The compound’s interaction with COX enzymes suggests its potential role in modulating inflammatory responses .
Cellular Effects
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide has shown effects on various types of cells. It has been found to exhibit cytotoxic activity against the HeLa cervical cancer cell line . Furthermore, it has shown antidiabetic potential, reducing blood glucose levels in a streptozotocin-induced diabetic mice model .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in vivo experiments have shown that five doses of a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a streptozotocin-induced diabetic mice model, five doses of a benzodioxol carboxamide derivative substantially reduced blood glucose levels .
Metabolic Pathways
Its interaction with COX enzymes suggests its involvement in the prostaglandin biosynthesis pathway .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKXNVHLMZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)
![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2595080.png)


